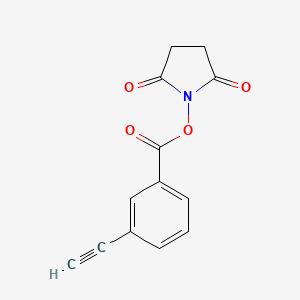

2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate

Description

Contextualizing 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate within Reactive Ester Chemistry

N-Hydroxysuccinimide esters are a well-established class of reagents used for the activation of carboxylic acids. wikipedia.orgchemicalbook.com The NHS ester of a carboxylic acid is sufficiently stable to be isolated and stored, yet it is highly reactive towards primary and secondary amines, forming a stable amide bond. glenresearch.comlumiprobe.com This reactivity is exploited in peptide synthesis and, more broadly, in the labeling and crosslinking of proteins and other biomolecules. nih.govamerigoscientific.com

This compound is a specific example of an NHS ester. In this molecule, the N-hydroxysuccinimide is esterified with 3-ethynylbenzoic acid. The key to its utility lies in the NHS ester's ability to react with nucleophilic amine groups, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, under mild aqueous conditions. lumiprobe.comnih.gov The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com

The table below summarizes the key reactive properties of NHS esters, providing a framework for understanding the function of this compound.

| Property | Description |

| Reactive Group | N-Hydroxysuccinimide ester |

| Target Functional Group | Primary and secondary amines (-NH2) |

| Resulting Linkage | Stable amide bond |

| Optimal pH for Reaction | 7.2 - 9.0 thermofisher.com |

| Byproduct | N-hydroxysuccinimide |

The Synergistic Utility of N-Hydroxysuccinimide Esters and Alkyne Moieties in Molecular Design

The innovation of this compound lies in the combination of the amine-reactive NHS ester with a terminal alkyne group. This dual functionality allows for a sequential and orthogonal reaction scheme. The NHS ester provides a means to attach the molecule to a substrate of interest, such as a protein or a surface functionalized with amines. broadpharm.com Once conjugated, the terminal alkyne moiety serves as a handle for a subsequent "click" reaction. bachem.com

The alkyne group is relatively unreactive towards the functional groups typically found in biological systems, making it a bioorthogonal handle. nih.govresearchgate.net This inertness ensures that the alkyne does not participate in unwanted side reactions during the initial NHS ester coupling. The synergy between the two groups is therefore clear: the NHS ester provides the "anchor" to the target molecule, while the alkyne provides a specific "tagging" site for further modification. broadpharm.com

This modular approach is highly advantageous in molecular design, as it allows for the introduction of a wide variety of functionalities onto the target molecule by simply reacting the alkyne-tagged intermediate with a molecule bearing a complementary azide (B81097) group. bachem.com

Evolution of Bioconjugation Reagents and Click Chemistry Principles

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has evolved significantly from early, often non-specific methods to highly selective and efficient strategies. nih.govbiosyn.com Early bioconjugation often relied on the reaction of functional groups that are abundant in biomolecules, such as amines and thiols, which could lead to heterogeneous products. nih.gov

A paradigm shift in bioconjugation came with the introduction of "click chemistry" by K. Barry Sharpless and his colleagues in 2001. wikipedia.org Click chemistry describes a set of reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and simple to perform under benign conditions. bachem.com The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between a terminal alkyne and an azide. bachem.com

The development of reagents like this compound is a direct consequence of the rise of click chemistry. These reagents provide a straightforward method to introduce one of the click partners (the alkyne) onto a biomolecule. The subsequent CuAAC reaction can then be used to attach a wide array of probes, such as fluorophores, biotin (B1667282), or even other biomolecules, that have been functionalized with an azide. chemistryviews.org

Scope and Significance of Research on this compound in Chemical Biology and Material Science

The unique properties of this compound and similar alkyne-functionalized NHS esters have made them invaluable tools in both chemical biology and material science.

In chemical biology , these reagents are used for:

Proteomics: Alkyne-functionalized NHS esters are used as reactivity-based probes to map the reactivity of nucleophilic hotspots in the proteome, which can help in the discovery of new drug targets. science.gov

Protein Labeling and Tracking: By attaching a fluorescent dye to the alkyne handle via click chemistry, researchers can track the localization and dynamics of specific proteins within living cells.

Activity-Based Protein Profiling (ABPP): These probes can be used to identify and characterize enzyme activity in complex biological samples. science.gov

In material science , applications include:

Surface Functionalization: The NHS ester can be used to covalently attach the molecule to amine-functionalized surfaces, creating a surface that is primed for further modification via click chemistry. This is useful for creating biosensors, microarrays, and biocompatible materials. amerigoscientific.com

Polymer Chemistry: Alkyne-functionalized NHS esters can be used to modify polymers, introducing new functionalities for creating advanced materials with tailored properties. amerigoscientific.comnih.gov

The significance of this research lies in the ability to perform highly specific and modular modifications of complex systems, which is crucial for advancing our understanding of biological processes and for the development of new technologies.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-ethynylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c1-2-9-4-3-5-10(8-9)13(17)18-14-11(15)6-7-12(14)16/h1,3-5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHBIVBEYBJPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Preparation of 2,5 Dioxopyrrolidin 1 Yl 3 Ethynylbenzoate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate logically disconnects the molecule at the ester linkage. This approach identifies the two primary precursors required for its synthesis:

3-Ethynylbenzoic acid : This molecule provides the core benzoyl structure and the terminal alkyne group, which is a versatile functional handle for click chemistry reactions.

N-Hydroxysuccinimide (NHS) : This reagent is widely used to create activated esters that are reactive towards primary amines under mild conditions. chemicalbook.com

The synthetic strategy, therefore, hinges on the formation of an ester bond between the carboxylic acid group of 3-ethynylbenzoic acid and the hydroxyl group of N-hydroxysuccinimide. Syntheses of analogous N-succinimidyl benzoate (B1203000) derivatives, such as N-succinimidyl 3-(tri-n-butylstannyl)benzoate and N-succinimidyl 4-methyl-3-iodobenzoate, follow this same fundamental disconnection, starting from the corresponding substituted benzoic acid and N-hydroxysuccinimide. nih.govresearchgate.net

Esterification Strategies for Ethynylbenzoic Acid Derivatives

The esterification of 3-ethynylbenzoic acid to form its N-hydroxysuccinimide ester is a critical transformation that activates the carboxyl group. The resulting active ester is rendered highly susceptible to nucleophilic attack by amines, while remaining relatively stable to hydrolysis compared to other activated forms. chemicalbook.comresearchgate.net This strategy is a cornerstone of peptide synthesis and bioconjugate chemistry. researchgate.netthieme-connect.com The key advantage of using the NHS ester of ethynylbenzoic acid is the creation of a stable, isolable intermediate that can be purified to reagent-grade quality before its use in subsequent coupling reactions. chemicalbook.com The stability under acidic conditions allows for purification and storage, a significant benefit over in-situ activation methods. chemicalbook.com

Introduction of the Ethynyl (B1212043) Group via Modern Synthetic Transformations

The precursor 3-ethynylbenzoic acid can be synthesized through various modern organic chemistry techniques. The introduction of the terminal alkyne is a key step. One common and powerful method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a terminal alkyne (like trimethylsilylacetylene) with an aryl halide. For this precursor, the synthesis would typically start from 3-iodobenzoic acid or 3-bromobenzoic acid. Following the coupling, a deprotection step reveals the terminal ethynyl group.

Alternatively, 3-ethynylbenzoic acid can be obtained through the saponification (hydrolysis) of its corresponding ester, such as methyl 3-ethynylbenzoate, using a base like lithium hydroxide (B78521) in a methanol/water mixture, followed by acidification. researchgate.net The crystal structure of 3-ethynylbenzoic acid has been reported, confirming its molecular geometry. researchgate.net

Formation of the N-Hydroxysuccinimide Ester Linkage

The formation of the N-hydroxysuccinimide ester is the pivotal step in the synthesis of this compound. This is typically achieved through a condensation reaction between 3-ethynylbenzoic acid and N-hydroxysuccinimide, facilitated by a coupling agent. researchgate.netthieme-connect.com

Condensation Reactions with N-Hydroxysuccinimide

The fundamental reaction involves the activation of the carboxylic acid group of 3-ethynylbenzoic acid, which then reacts with the hydroxyl group of N-hydroxysuccinimide to form the desired ester. chemicalbook.comthieme-connect.com This process is not spontaneous and requires the use of dehydrating or coupling agents to drive the reaction to completion. The use of N,N'-dicyclohexylcarbodiimide (DCC) is a well-established method for this type of transformation, as demonstrated in the synthesis of various N-hydroxysuccinimidic esters of substituted benzoic acids. researchgate.netnih.gov

Optimization of Coupling Reagents and Reaction Conditions

The choice of coupling reagent and reaction conditions is critical for maximizing the yield and purity of the final product. Carbodiimides are the most common class of coupling agents for NHS ester synthesis. researchgate.net

N,N'-Dicyclohexylcarbodiimide (DCC) : DCC is a widely used and effective coupling agent. researchgate.net It activates the carboxylic acid, allowing for nucleophilic attack by NHS. A significant drawback of DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and must often be removed by filtration. researchgate.netresearchgate.net

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) : EDC is another popular carbodiimide (B86325) that offers a key advantage over DCC. The urea (B33335) byproduct formed from EDC is water-soluble, which simplifies purification as it can be easily removed by aqueous extraction. researchgate.net

The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or ethyl acetate (B1210297), at room temperature. researchgate.netresearchgate.net The synthesis of analogous compounds provides insight into optimized conditions. For instance, the synthesis of N-succinimidyl 3-iodo-4-methylbenzoate was achieved by reacting the parent acid with NHS and DCC in ethyl acetate at room temperature. researchgate.net

| Parameter | Condition | Rationale/Reference |

| Starting Materials | 3-Ethynylbenzoic acid, N-Hydroxysuccinimide | Key precursors for the target molecule. |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | To facilitate the condensation by activating the carboxylic acid. researchgate.netresearchgate.net |

| Solvent | Anhydrous Dichloromethane (DCM), Ethyl Acetate, or Dimethylformamide (DMF) | Provides a medium for the reaction; must be anhydrous to prevent hydrolysis. chemicalbook.comresearchgate.net |

| Temperature | Room Temperature | Mild conditions are generally sufficient and prevent side reactions. researchgate.net |

| Reaction Time | 6 hours to overnight | Allows the reaction to proceed to completion. researchgate.netchemicalbook.com |

Purification Techniques for Reagent-Grade this compound

Achieving reagent-grade purity is essential for the successful use of this compound in subsequent applications. The purification strategy must remove unreacted starting materials and coupling agent byproducts.

Removal of Urea Byproduct : If DCC is used as the coupling agent, the insoluble N,N'-dicyclohexylurea (DCU) precipitate is removed first by filtration. researchgate.net

Aqueous Washing : The filtrate is then typically washed with a weak base, such as a sodium bicarbonate or sodium carbonate solution, to remove any unreacted 3-ethynylbenzoic acid. scienceready.com.au Subsequent washes with water and brine remove water-soluble impurities. chemicalbook.com

Drying and Evaporation : The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. researchgate.netchemicalbook.com

Final Purification : The resulting crude solid can be further purified to achieve high purity.

Recrystallization : This is a common method for solid esters, using a suitable solvent system such as toluene (B28343) or an alcohol/toluene mixture. lookchem.com

Flash Column Chromatography : For more rigorous purification, silica (B1680970) gel chromatography is highly effective. A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the product, separating it from any remaining impurities. researchgate.net

The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). researchgate.net

Mechanistic Insights into the Reactivity of 2,5 Dioxopyrrolidin 1 Yl 3 Ethynylbenzoate

Nucleophilic Acyl Substitution at the N-Hydroxysuccinimide Ester Moiety

The N-Hydroxysuccinimide (NHS) ester of 2,5-dioxopyrrolidin-1-yl 3-ethynylbenzoate is a highly reactive group, primed for nucleophilic attack. This reactivity is central to its utility in forming stable amide bonds, a fundamental linkage in biological and synthetic systems. The mechanism involves the attack of a nucleophile, typically a primary amine, on the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide bond. glenresearch.com This process is highly favored due to the good leaving group ability of the N-hydroxysuccinimide anion.

Amine Reactivity and Amide Bond Formation Kinetics

The reaction of the NHS ester moiety with primary amines is a cornerstone of its application. glenresearch.com The kinetics of this aminolysis are influenced by several factors, including the basicity and steric hindrance of the amine. mst.edu Generally, more basic amines, which are stronger nucleophiles, exhibit faster reaction rates. acs.orgmst.edu

The reaction proceeds through a multi-step mechanism. Initially, the amine reversibly attacks the ester's carbonyl carbon to form a tetrahedral intermediate. This is followed by the rate-determining breakdown of this intermediate to yield the final amide product and the N-hydroxysuccinimide leaving group. mst.edu The rate of this reaction can be described by a rate equation that, in aqueous systems, is typically first-order with respect to the amine concentration. mst.edu However, in non-aqueous solvents like dioxane, both first-order and second-order terms in amine concentration have been observed, suggesting a more complex mechanism involving general base catalysis. mst.edumst.edu

Steric factors also play a significant role. Amines with bulky substituents near the nucleophilic nitrogen atom will react more slowly due to steric hindrance, which impedes the approach to the carbonyl carbon. mst.edu This principle can be exploited to achieve some degree of selectivity in reactions with molecules containing multiple amine groups of varying steric accessibility.

The table below summarizes the general reactivity trends of amines with NHS esters.

| Amine Type | Relative Reactivity | Influencing Factors |

| Primary Aliphatic Amines | High | Basicity, Steric Hindrance |

| Secondary Amines | Moderate to Low | Steric Hindrance |

| Aromatic Amines | Low | Reduced Basicity |

This table provides a generalized overview of amine reactivity with NHS esters.

pH Dependence and Solvent Effects on Reaction Efficiency and Hydrolysis

The efficiency of the amide bond formation is critically dependent on the reaction's pH. The primary amine nucleophile must be in its unprotonated state to be reactive. jyi.org Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.comlumiprobe.com At lower pH values, the amine is protonated and thus non-nucleophilic, effectively halting the reaction. jyi.orglumiprobe.com

However, at higher pH values (above 8.5-9), a competing reaction, the hydrolysis of the NHS ester, becomes increasingly significant. thermofisher.comlumiprobe.com This hydrolysis reaction, where water acts as the nucleophile, leads to the formation of the corresponding carboxylic acid and N-hydroxysuccinimide, thereby reducing the yield of the desired amide product. acs.orgnih.govresearchgate.net The rate of hydrolysis is directly proportional to the hydroxide (B78521) ion concentration. thermofisher.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.com

The choice of solvent also profoundly impacts the reaction. While aqueous buffers are common for bioconjugation, organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used, especially for water-insoluble reactants. glenresearch.comlumiprobe.com It is crucial to use anhydrous solvents, as residual water can lead to hydrolysis of the NHS ester. researchgate.net Polar aprotic solvents are generally preferred. lumiprobe.com Some solvents, like DMF, can contain amine impurities (dimethylamine) which can react with the NHS ester, and DMF itself can be slightly basic, potentially promoting decomposition. nih.gov Buffers containing primary amines, such as Tris, are generally avoided as they can compete with the intended nucleophile. thermofisher.com

The following table outlines the effect of pH on the reaction of NHS esters.

| pH Range | Primary Reaction | Consequence |

| < 7 | Amine Protonation | Low to no amide formation |

| 7.2 - 8.5 | Amine Acylation | Optimal for amide bond formation |

| > 8.5 | Ester Hydrolysis | Reduced amide yield |

This table illustrates the pH-dependent reactivity of NHS esters, highlighting the optimal range for efficient amide bond formation.

Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a key functional group for its participation in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govwikipedia.org The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org The copper(I) catalyst is essential, as the uncatalyzed thermal reaction requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. acs.org This intermediate then reacts with the azide, likely through a stepwise process involving a six-membered copper-containing metallocycle, which then rearranges to form the stable triazole product, regenerating the copper catalyst. acs.org

Catalytic Systems and Ligand Effects in CuAAC

The catalytic system for CuAAC typically involves a source of copper(I). While copper(I) salts like CuBr or CuI can be used directly, it is more common to generate Cu(I) in situ from a copper(II) salt, such as CuSO₄, using a reducing agent like sodium ascorbate. wikipedia.org This approach is often more convenient and reliable.

The use of ligands is crucial for stabilizing the active Cu(I) oxidation state, preventing its disproportionation or oxidation to the inactive Cu(II) state, and accelerating the reaction. wikipedia.orgnih.gov A wide variety of ligands have been developed, with nitrogen-based ligands being particularly effective. nih.gov

Tris(benzyltriazolylmethyl)amine (TBTA) is a well-known and effective ligand that protects the Cu(I) catalyst. wikipedia.org Other ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), have been developed to improve water solubility and further enhance reaction rates. nih.gov Imidazole-based ligands have also been shown to be efficient, with bulky substituents on the imidazole (B134444) ring providing a beneficial steric effect. acs.orgacs.org The ligand can also function as a base, accepting the proton from the alkyne during the formation of the copper acetylide. wikipedia.org

The choice of ligand can significantly influence the reaction kinetics and can sometimes be inhibitory if used in excess, particularly in aqueous conditions, by blocking coordination sites on the copper atom. nih.gov The nature of the copper salt's counter-ion can also affect the reaction kinetics, with halides like bromide and chloride often leading to faster rates compared to other anions. nih.gov

The table below highlights some common catalytic systems used in CuAAC.

| Copper Source | Reducing Agent (if applicable) | Ligand Example | Key Features |

| Cu(I) salts (e.g., CuI, CuBr) | Not required | TBTA, THPTA | Direct use of active catalyst |

| Cu(II) salts (e.g., CuSO₄) | Sodium Ascorbate | TBTA, THPTA | In situ generation of Cu(I) |

| Metallic Copper (nanoparticles) | Not required | None | Heterogeneous catalysis, lower contamination |

| Copper(I) Complexes | Not required | Functionalized NHC | High activity at low catalyst loading |

This table summarizes various catalytic systems for CuAAC, indicating the copper source, the necessity of a reducing agent, and representative ligands.

Reaction Scope and Functional Group Tolerance in CuAAC

A major advantage of the CuAAC reaction is its exceptionally broad scope and high tolerance for a wide array of functional groups. nih.gov This "orthogonality" means that the reaction can be performed in the presence of many other chemical moieties without them interfering, which largely eliminates the need for protecting groups. nih.gov

The reaction is compatible with a diverse range of azide and alkyne substrates, including those bearing functional groups such as alcohols, carboxylic acids, amides, and even complex biomolecules like peptides, proteins, and sugars. nih.govmdpi.com The reaction can be conducted in various solvents, including water, alcohols, DMSO, and DMF, making it highly versatile for different applications. wikipedia.org However, solvents that can strongly coordinate to copper(I), such as acetonitrile, are generally avoided as they can inhibit the catalysis. wikipedia.org

While the reaction is highly tolerant, the electronic nature of the alkyne can have some influence on reactivity. Electron-poor alkynes, such as propiolamides, can exhibit slightly higher reactivity. nih.govresearchgate.net The reaction is also robust enough to be performed in complex biological media and has been widely adopted for bioconjugation applications. The ability to perform the reaction as a one-pot, two-step process, where an organic azide is generated in situ and immediately used in the cycloaddition, further highlights its practical utility. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the Terminal Alkyne

While the terminal alkyne of this compound is primarily discussed in the context of CuAAC, it is important to briefly touch upon the concept of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free alternative to CuAAC that is particularly valuable for applications in living systems where the cytotoxicity of copper is a concern. nih.gov

The driving force for SPAAC is not a catalyst but rather the ring strain of a cyclic alkyne. magtech.com.cn Highly strained cyclooctynes, for example, readily undergo [3+2] cycloaddition with azides at physiological temperatures without the need for a metal catalyst. rsc.org

The terminal, and therefore unstrained, alkyne of this compound itself is not suitable for participating directly in SPAAC. researchgate.net SPAAC requires the use of a strained cycloalkyne. magtech.com.cnresearchgate.net However, a molecule like this compound could be used to introduce an alkyne handle onto a biomolecule via its NHS ester functionality. This biomolecule, now bearing a terminal alkyne, could then be reacted with a molecule containing an azide and a strained alkyne in a subsequent step, although this is a more complex, indirect application of the SPAAC concept. The direct reactivity of the terminal alkyne in this compound is geared towards the copper-catalyzed process. The reactivity in SPAAC is dictated by the structure of the cycloalkyne, with modifications to the cyclooctyne (B158145) ring, such as fluorination or the introduction of fused aromatic rings, being used to tune the reaction kinetics. magtech.com.cnnih.govnih.gov

Principles of Metal-Free Click Chemistry with Strained Alkynes

The concept of "click chemistry," first described by K. Barry Sharpless and his colleagues in 2001, outlines a class of chemical reactions that are modular, wide in scope, and give high yields. wikipedia.org A key reaction within this classification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgchempep.com However, the cytotoxicity of the copper(I) catalyst limited its application in living systems. chempep.com This spurred the development of metal-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). chempep.comresearchgate.net

SPAAC utilizes a strained cyclooctyne, a cyclic alkyne, which reacts with an azide in a concerted [3+2] cycloaddition without the need for a metal catalyst. chempep.comsigmaaldrich.com The driving force for this reaction is the release of ring strain from the cyclooctyne as it forms the more stable triazole ring. chempep.com This bioorthogonal reaction can proceed within complex biological environments without interfering with native biochemical processes. wur.nl

While highly effective, the synthesis of these strained cyclooctynes can be complex and costly. chempep.com Furthermore, the lipophilicity of the cyclooctyne ring can lead to reduced water solubility and non-specific binding in biological systems. wur.nl To address these limitations, researchers have explored modifications to the alkyne structure, including the use of electron-withdrawing groups and altering the macrocycle's connectivity to enhance reactivity. nih.gov

Another metal-free click reaction is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), which involves the reaction of a strained alkyne with a 1,3-nitrone to form an N-alkylated isoxazoline. wikipedia.org This reaction often exhibits faster kinetics than SPAAC. wikipedia.org

Kinetic Studies and Efficiency of SPAAC Reactions

The efficiency of SPAAC reactions is quantified by their second-order rate constants. These kinetic studies are crucial for comparing the reactivity of different strained alkynes and for predicting their performance in various applications. nih.govresearchgate.net Techniques such as quantitative ¹H NMR and in-gel fluorescence are commonly used to monitor the progress of these reactions and determine their rate constants. nih.govresearchgate.net

Several factors influence the kinetics of SPAAC reactions:

Ring Strain: The degree of ring strain in the cyclooctyne is a primary determinant of the reaction rate. Higher strain generally leads to faster kinetics. chempep.com

Electronic Effects: The introduction of electron-withdrawing groups on the alkyne can increase the reaction rate. researchgate.net

Solvent Polarity: The polarity of the solvent can affect the reactivity of the reactants. researchgate.net

For instance, studies on octadehydrodibenzo researchgate.netannulene derivatives have shown that the introduction of electron-withdrawing substituents can increase the rate of the double addition of organic azides. researchgate.net Similarly, research on strained alkyne-containing cycloparaphenylenes demonstrated that altering the connectivity of the macrocycle, such as introducing a meta linkage, can lead to a significant increase in the SPAAC reaction rate due to heightened local strain at the alkyne. nih.gov In one case, changing the connectivity resulted in a 4.4-fold increase in the second-order rate constant. nih.gov

The table below presents a selection of second-order rate constants for various SPAAC reactions, illustrating the impact of structural modifications on reaction kinetics.

| Strained Alkyne | Azide | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ |

| S144azF | Alexa488-DIBO | 62 |

Data sourced from multiple studies and presented for comparative purposes.

It is important to note that while some strained alkynes exhibit very fast reaction rates, others may be slower than copper-catalyzed reactions, which can be a consideration for applications requiring rapid labeling. chempep.com

Other Potential Alkyne-Mediated Transformations (e.g., Sonogashira Coupling)

The terminal alkyne functionality in this compound also allows for its participation in other important carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.org This cross-coupling reaction typically involves a terminal alkyne and an aryl or vinyl halide, and is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org

The Sonogashira reaction is a versatile and widely used method for the synthesis of conjugated enynes and arylalkynes under mild conditions, including room temperature and in aqueous media. libretexts.orgwikipedia.org This has made it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org

The general scheme for a Sonogashira coupling is as follows:

R¹-X + H-≡-R² --(Pd cat., Cu cat., base)--> R¹-≡-R²

Where:

R¹ = Aryl or vinyl

R² = Arbitrary substituent

X = I, Br, Cl, or OTf

While the classic Sonogashira reaction requires a copper co-catalyst, copper-free variations have been developed to circumvent potential issues related to copper toxicity or interference. libretexts.org The efficiency of both copper-catalyzed and copper-free Sonogashira reactions can be influenced by the choice of palladium catalyst, ligands, and base. libretexts.orgorganic-chemistry.org For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling. libretexts.org

The Sonogashira coupling has been successfully employed in the synthesis of a wide range of compounds. For example, it has been used in the preparation of tazarotene, a treatment for psoriasis and acne, and Altinicline (SIB-1508Y), a nicotinic receptor agonist. wikipedia.org

Advanced Applications in Bioconjugation and Functionalization Strategies

Nucleic Acid Modification and Functionalization (e.g., DNA/RNA oligonucleotides)

2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate is also used for the modification of synthetic nucleic acids, such as DNA and RNA oligonucleotides. This process is typically achieved through a post-synthesis conjugation approach where the oligonucleotide is first synthesized with a primary amine group at a specific position. genelink.comsigmaaldrich.com This amine serves as the reactive partner for the NHS ester of the alkyne-containing compound.

The standard strategy for incorporating an alkyne group into an oligonucleotide using this compound involves a two-step process:

Synthesis of an Amine-Modified Oligonucleotide : A primary aliphatic amine is introduced during solid-phase synthesis. This can be placed at the 5'-end, the 3'-end, or internally by using a modified phosphoramidite (B1245037) or CPG support (e.g., Amino Modifier C6). genelink.com

Post-Synthesis NHS Ester Conjugation : The purified amine-modified oligonucleotide is dissolved in a non-nucleophilic buffer (e.g., sodium bicarbonate or sodium tetraborate, pH 8.5) and reacted with the alkyne-NHS ester, which is typically dissolved in an organic solvent like DMSO. glenresearch.comsigmaaldrich.com The reaction covalently links the alkyne moiety to the oligonucleotide via a stable amide bond. glenresearch.comgenelink.com

The resulting alkyne-modified oligonucleotide can then be used in click chemistry reactions to attach various azide-containing molecules, such as fluorescent dyes or biotin (B1667282). genelink.comlumiprobe.com This method provides a reliable way to create custom-labeled nucleic acid probes.

Table 2: Typical Protocol for Oligonucleotide Conjugation

| Step | Parameter | Description | Reference |

| 1. Oligo Prep | Dissolution Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Tetraborate, pH 8.5-9.0 | glenresearch.comsigmaaldrich.com |

| Oligo Concentration | 0.3 - 0.8 mM | sigmaaldrich.com | |

| 2. Reagent Prep | Reagent | This compound | |

| Solvent | Anhydrous DMSO or DMF | glenresearch.com | |

| 3. Reaction | Reagent Stoichiometry | 5–10 molar equivalents of NHS ester per amine group | glenresearch.com |

| Incubation | 1-2 hours at room temperature | glenresearch.comsigmaaldrich.com | |

| 4. Purification | Method | Size-exclusion chromatography (e.g., gel filtration) or HPLC | glenresearch.comsigmaaldrich.com |

The ability to introduce a terminal alkyne into a nucleic acid sequence is particularly valuable for the design of advanced functional oligonucleotides like aptamers and molecular beacons.

Aptamers : These are single-stranded DNA or RNA molecules that fold into specific three-dimensional structures to bind to targets with high affinity and specificity. mdpi.com Introducing an alkyne group via this compound allows for the attachment of reporter groups or moieties that can enhance binding. Research has shown that terminal alkyne groups themselves can improve the binding properties of DNA aptamers by forming noncovalent interactions with protein targets, leading to slower dissociation rates and tighter binding. nih.gov In one study, an aptamer modified with two alkynes showed a 3.2-fold tighter binding to thrombin. nih.gov

Molecular Aptamer Beacons (MABs) : MABs are biosensors that consist of a target-recognition aptamer sequence and a stem-loop structure functionalized with a fluorophore/quencher pair. nih.gov The alkyne handle introduced by the NHS ester conjugation is essential for this design. An azide-modified fluorophore can be "clicked" to the alkyne on one end of the aptamer, while a quencher is positioned at the other. In the absence of the target, the MAB's stem keeps the fluorophore and quencher in close proximity, resulting in a quenched signal. nih.gov Upon binding to its target, the aptamer undergoes a conformational change that opens the stem, separating the fluorophore from the quencher and producing a fluorescent signal. nih.gov

Carbohydrate and Glycoprotein (B1211001) Functionalization

Functionalizing carbohydrates and glycoproteins with this compound provides a powerful method for their detection and analysis. The strategy leverages the amine-reactivity of the NHS ester to label these biomolecules with an alkyne handle for subsequent bioorthogonal chemistry. nih.govtechnologynetworks.com

Direct labeling of most natural carbohydrates is not feasible with this reagent due to the lack of primary amines. However, the approach is highly effective for glycoproteins, which can be targeted via the primary amines on their lysine (B10760008) residues. abcam.com This results in the functionalization of the entire glycoprotein entity.

Another advanced strategy is metabolic oligosaccharide engineering (MOE), where cells are cultured with unnatural, azide-modified sugar precursors. technologynetworks.comnih.gov These azido-sugars are incorporated into the glycan structures of glycoproteins. The alkyne-NHS ester can then be used to label other cellular proteins, enabling dual-labeling studies. A more direct, though less common, application would involve labeling aminosugars or carbohydrates that have been chemically modified to contain a primary amine.

Once labeled with the alkyne tag, glycoproteins can be detected or purified using click chemistry. nih.gov For instance, reacting the alkyne-labeled glycoprotein with an azide-biotin probe allows for its enrichment using streptavidin beads, while reaction with a fluorescent azide (B81097) enables visualization via in-gel fluorescence or microscopy. nih.govnih.gov This two-step approach offers high sensitivity and selectivity for studying the glycoproteome. technologynetworks.com

Table 3: Applications in Glycoprotein Analysis

| Application | Strategy | Outcome | Reference |

| In-Gel Visualization | Labeling protein amines with alkyne-NHS ester, followed by click reaction with a fluorescent azide. | Visualization of glycoprotein bands in a polyacrylamide gel after electrophoresis. | nih.gov |

| Flow Cytometry | Labeling cell-surface glycoproteins, followed by click reaction with a fluorescent azide. | Quantitative analysis of labeled cells. | technologynetworks.com |

| Proteomic Profiling | Labeling with alkyne-NHS ester, click reaction with azide-biotin, enrichment with streptavidin, and analysis by mass spectrometry. | Identification and quantification of labeled glycoproteins in a complex mixture. | nih.gov |

| Fluorescence Microscopy | Labeling target glycoproteins, followed by click reaction with a fluorescent azide. | Imaging the localization of glycoproteins within or on the surface of cells. | technologynetworks.com |

Lipid and Membrane Component Labeling

The functionalization of lipids and other membrane components is crucial for understanding their trafficking, localization, and interactions within the cellular environment. This compound can be employed to introduce an alkyne handle onto lipids or membrane proteins that possess an available primary amine.

The general strategy involves the reaction of the NHS ester of the compound with an amine-containing lipid, such as phosphatidylethanolamine (B1630911) (PE) or phosphatidylserine (B164497) (PS), under mild basic conditions. This reaction results in the formation of a stable amide linkage, covalently attaching the 3-ethynylbenzoyl moiety to the lipid headgroup. The resulting alkynated lipid can then be incorporated into cellular membranes.

Once the alkyne-modified lipid is integrated into the membrane, it can be detected and visualized through a subsequent click reaction with an azide-functionalized reporter molecule. For instance, an azide-containing fluorescent dye can be used to visualize the localization and dynamics of the labeled lipid within the cell using fluorescence microscopy. Alternatively, an azide-functionalized affinity tag, like biotin, can be attached to enable the isolation and identification of lipid-binding proteins through pull-down assays followed by mass spectrometry.

Table 1: Potential Components for Lipid and Membrane Labeling

| Component | Role | Example |

| Amine-Containing Biomolecule | Target for NHS ester reaction | Phosphatidylethanolamine (PE), primary amine on a membrane protein |

| Bifunctional Linker | Introduces the alkyne handle | This compound |

| Reporter/Capture Molecule | For detection or isolation | Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), Biotin-Azide |

Development of Molecular Probes for In Vitro Research

The unique architecture of this compound makes it an ideal scaffold for the construction of customized molecular probes for a variety of in vitro research applications.

Fluorescent probes are indispensable tools for studying biological processes. By using this compound, researchers can synthesize custom fluorescent probes in a modular fashion. The synthesis is typically a two-step process.

First, the NHS ester of the linker is reacted with an amine-containing molecule of interest. This molecule could be a small molecule ligand, a peptide, or a drug that targets a specific protein or cellular structure. This initial reaction conjugates the ethynylbenzoate moiety to the targeting molecule.

In the second step, the terminal alkyne of the newly formed conjugate is reacted with an azide-derivatized fluorophore via a click reaction. This step covalently attaches the fluorescent tag. The choice of fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths. This modular approach allows for the generation of a diverse library of fluorescent probes with different targeting molecules and fluorescent properties.

Table 2: Hypothetical Synthesis of a Fluorescent Probe

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | Amine-containing targeting molecule (e.g., a peptide) | This compound | NHS ester-amine coupling | Alkyne-modified targeting molecule |

| 2 | Alkyne-modified targeting molecule | Azide-functionalized fluorophore (e.g., Cy5-azide) | Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) | Final Fluorescent Probe |

Affinity tags are essential for isolating and identifying protein-protein interactions. This compound provides a means to generate affinity-tagged proteins for use in pull-down assays.

The process begins by reacting the NHS ester of the compound with a purified protein of interest (the "bait" protein). This reaction should be performed under conditions that favor the modification of surface-exposed lysine residues while maintaining the protein's native conformation and function. The result is the covalent attachment of the ethynylbenzoate linker to the bait protein.

Following the labeling step, the alkyne-modified bait protein is incubated with a cell lysate or a mixture of proteins to allow for the formation of protein complexes. Subsequently, an azide-functionalized affinity tag, most commonly biotin-azide, is added to the mixture. A click reaction is then initiated to covalently link the biotin tag to the bait protein and, by extension, to any interacting partners. The entire complex can then be captured and purified using streptavidin-coated beads. The interacting proteins can be eluted and identified by techniques such as Western blotting or mass spectrometry.

This method offers the advantage of introducing the affinity tag at a late stage in the experiment, which can minimize potential steric hindrance that a bulky tag might cause if it were present during the formation of the protein complexes.

Table 3: Workflow for Affinity Tag Generation and Pull-Down Assay

| Step | Description | Key Reagents |

| 1. Labeling | The bait protein is reacted with the bifunctional linker. | Purified bait protein, this compound |

| 2. Interaction | The alkyne-modified bait protein is incubated with a protein source. | Alkyne-bait protein, cell lysate |

| 3. Tagging | An azide-functionalized affinity tag is attached via click chemistry. | Biotin-Azide, Copper(I) catalyst |

| 4. Capture | The protein complexes are isolated. | Streptavidin-coated beads |

| 5. Analysis | The interacting proteins are identified. | SDS-PAGE, Western Blot, Mass Spectrometry |

Integration of 2,5 Dioxopyrrolidin 1 Yl 3 Ethynylbenzoate in Material Science and Nanotechnology

Surface Functionalization of Biomaterials and Synthetic Polymers

The ability to modify and control the surface properties of materials is fundamental to creating advanced biomaterials and functional polymers. 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate serves as a critical molecular bridge in this process, enabling the stable attachment of a wide range of functional molecules onto material surfaces.

The functionalization process typically involves a two-step strategy. First, a substrate material possessing primary amine groups on its surface is exposed to the crosslinker. The NHS ester end of this compound reacts with these surface amines, forming robust amide linkages. This initial step effectively transforms the native surface into an alkyne-presenting platform. The terminal alkyne groups are relatively inert in biological environments but are primed for highly specific subsequent reactions. lumiprobe.comnih.gov

Immobilization of Biomolecules onto Surfaces

A primary application of this surface functionalization strategy is the stable immobilization of biomolecules, such as proteins, peptides, and nucleic acids. glenresearch.comchemimpex.comaatbio.com These biological macromolecules can be tethered to a material surface to confer biological activity, improve biocompatibility, or create diagnostic sensors.

The process leverages the linker's dual reactivity:

Biomolecule Activation: A biomolecule containing a primary amine (e.g., the side chain of a lysine (B10760008) residue in a protein) is first reacted with this compound in a suitable buffer (typically pH 7-9). The NHS ester selectively couples with the amine, attaching the alkyne-containing benzoate (B1203000) moiety to the biomolecule.

Surface Coupling: The newly alkyne-tagged biomolecule is then introduced to a material surface that has been pre-functionalized with azide (B81097) groups. Through the CuAAC click reaction, a stable triazole ring is formed, covalently and permanently linking the biomolecule to the surface. aatbio.com

This method provides precise control over the orientation and density of immobilized biomolecules, which is crucial for preserving their biological function.

| Feature | Description | Relevant Functional Group |

| Surface Anchoring | Reacts with primary amines on a material's surface. | 2,5-Dioxopyrrolidin-1-yl (NHS) ester |

| Biomolecule Attachment | Covalently links to amine-containing biomolecules (e.g., proteins, peptides). | 2,5-Dioxopyrrolidin-1-yl (NHS) ester |

| Click Chemistry Handle | Provides a terminal alkyne ready for reaction with azide-modified molecules or surfaces. | 3-ethynylbenzoate |

| Resulting Linkage | Forms a stable triazole linkage via CuAAC reaction. | Alkyne + Azide |

| This interactive table summarizes the roles of the functional groups of this compound in biomolecule immobilization. |

Engineering Bio-Interfaces and Smart Materials

Beyond simple immobilization, this compound is instrumental in engineering sophisticated bio-interfaces and "smart" materials that can interact with biological systems in a predetermined way. scbt.com By tethering specific peptides (e.g., RGD sequences that promote cell adhesion) or enzymes to a surface, materials can be designed to guide cell growth, resist bacterial colonization, or catalyze reactions in response to specific stimuli. nih.gov

The stability and specificity of the covalent bonds formed using this linker are paramount. Unlike physical adsorption, covalent attachment prevents the leaching of functional biomolecules, ensuring the long-term performance and reliability of the engineered bio-interface. nih.gov This robust anchoring allows for the creation of materials that can maintain their function even in complex biological environments, opening doors for applications in tissue engineering, medical implants, and biosensors.

Polymer Chemistry Applications

In polymer chemistry, this compound facilitates the synthesis of complex polymer architectures that are inaccessible through traditional polymerization methods. Its ability to connect different polymer chains or to anchor polymers to surfaces via click chemistry has expanded the toolbox for creating functional macromolecules. mdpi.comnih.govacs.org

Grafting-From and Grafting-To Polymerization Strategies

Graft copolymers, which consist of a main polymer backbone with attached side chains of a different polymer, can be synthesized using two primary strategies facilitated by this linker: "grafting-to" and "grafting-from". mdpi.comresearchgate.netyoutube.com

Grafting-To: This method involves attaching pre-synthesized polymer chains to a polymer backbone or surface. researchgate.net

A surface or backbone polymer with amine functionalities is first reacted with this compound to create an alkyne-presenting substrate.

Separately, polymer chains with a terminal azide group are synthesized.

These azide-terminated polymer chains are then "clicked" onto the alkyne-functionalized substrate via CuAAC. This approach allows for precise characterization of the polymer chains before they are attached. nih.gov

Grafting-From: In this strategy, polymer chains are grown directly from a surface or backbone. nih.gov The linker can be used to immobilize a polymerization initiator. For instance, an amine-functionalized surface can be treated with the linker to create a field of terminal alkynes. An initiator molecule that also contains an azide group can then be "clicked" onto this surface. From these immobilized initiator sites, a controlled polymerization reaction (like ATRP) can be initiated to grow dense polymer brushes. google.com

| Strategy | Description | Role of the Linker |

| Grafting-To | Attaching pre-formed, azide-terminated polymer chains to a surface. | Functionalizes an amine-bearing surface with alkyne groups for subsequent clicking. |

| Grafting-From | Growing polymer chains from a surface. | Attaches an alkyne group to an amine-bearing surface, which can then immobilize an azide-containing initiator. |

| This interactive table compares the "grafting-to" and "grafting-from" strategies using this compound. |

Synthesis of Functional Copolymers and Macromolecules

The linker is also a powerful tool for synthesizing well-defined block copolymers and other complex macromolecules. acs.orgresearchgate.net For example, a polymer chain (Polymer A) synthesized to have a single terminal amine group can be selectively reacted with the NHS ester of this compound. This reaction caps (B75204) Polymer A with a terminal alkyne. This alkyne-functionalized polymer can then be reacted with a different polymer (Polymer B) that has a terminal azide group. The resulting CuAAC reaction creates a stable A-B diblock copolymer. This modular approach allows for the combination of polymers with disparate properties, such as hydrophilic and hydrophobic blocks, to create amphiphilic structures for self-assembly applications. researchgate.net

Nanoparticle Surface Modification and Assembly

The unique properties of nanoparticles make them ideal candidates for applications in diagnostics and drug delivery, but their effectiveness often depends on precise control of their surface chemistry. chemimpex.com this compound provides a robust method for modifying nanoparticle surfaces and directing their assembly into more complex structures.

The functionalization process is analogous to that of bulk surfaces. Nanoparticles, such as those made of gold or polymeric materials, are often produced or coated with a shell rich in primary amine groups. nih.gov The NHS ester of the linker reacts efficiently with these amines, creating a layer of alkyne groups on the nanoparticle surface. aatbio.com

These alkyne-functionalized nanoparticles become versatile building blocks. They can be conjugated with azide-modified molecules of interest, including:

Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific cells or tissues.

Therapeutic Agents: Drugs or prodrugs for targeted delivery.

Imaging Agents: Fluorescent dyes or contrast agents for tracking and diagnostics.

Other Nanoparticles: Azide-functionalized nanoparticles can be "clicked" together with alkyne-functionalized ones to create dimers or larger, ordered assemblies. nih.gov

This click-based functionalization is highly efficient and occurs under mild conditions, which helps to preserve the integrity of both the nanoparticle and the conjugated biomolecule. nih.govnih.gov The resulting covalent linkage ensures that the functional molecules remain attached to the nanoparticle in biological fluids, enhancing their stability and performance.

Gold Nanoparticle Functionalization

The functionalization of gold nanoparticles (AuNPs) is a critical step in tailoring their properties for a vast array of applications in diagnostics, therapeutics, and material science. broadpharm.com The process involves the modification of the nanoparticle surface with specific ligands to enhance stability, introduce desired functionalities, and enable targeted interactions. broadpharm.comd-nb.info Bifunctional linkers are instrumental in this context, providing a bridge between the nanoparticle surface and other molecules of interest.

This compound is a heterobifunctional crosslinker. Its design features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (ethynyl group). The NHS ester is highly reactive towards primary amine groups, forming stable amide bonds. This allows for the covalent attachment of amine-containing biomolecules such as proteins, peptides, or antibodies to the linker. The ethynyl (B1212043) group, on the other hand, is a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). d-nb.info These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity and yield in complex biological environments without interfering with native biochemical processes.

Attachment of the Linker to a Ligand: An amine-containing molecule of interest (e.g., a peptide or antibody) would be reacted with this compound. The NHS ester would react with an amine on the ligand, forming a stable amide bond and resulting in an "alkyne-tagged" ligand.

Conjugation to Azide-Modified Gold Nanoparticles: In a separate step, gold nanoparticles would be functionalized with azide-terminated ligands (e.g., azide-terminated thiols). The alkyne-tagged ligand can then be "clicked" onto the azide-functionalized AuNPs via CuAAC.

This approach allows for precise control over the orientation and density of ligands on the nanoparticle surface. A similar compound, 2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate, which also contains an NHS ester and a terminal alkyne, is described as a click chemistry reagent for just such a purpose, highlighting the utility of this chemical architecture. broadpharm.com

Table 1: Potential Reaction Scheme for Gold Nanoparticle Functionalization

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | Amine-containing Ligand (Ligand-NH₂) | This compound | Amine-NHS Ester Coupling | Alkyne-tagged Ligand |

| 2 | Azide-functionalized Gold Nanoparticle (AuNP-N₃) | Alkyne-tagged Ligand | Azide-Alkyne Cycloaddition | Ligand-functionalized AuNP |

Quantum Dot and Magnetic Nanoparticle Conjugation

The principles of bioconjugation using this compound extend to other classes of nanoparticles, including quantum dots (QDs) and magnetic nanoparticles (MNPs). The surface chemistry of these nanoparticles can be engineered to present primary amine or azide groups, making them suitable for reaction with this bifunctional linker.

For instance, QDs are often coated with polymers or ligands that possess amine groups. In this case, this compound could be used to attach alkyne functionality directly to the QD surface. These alkyne-modified QDs can then be conjugated to azide-containing biomolecules. This strategy is valuable for creating fluorescent probes for cellular imaging and tracking.

Similarly, magnetic nanoparticles, which are frequently used in magnetic resonance imaging (MRI), targeted drug delivery, and bioseparations, can be functionalized using this linker. nih.gov Iron oxide nanoparticles, a common type of MNP, are often coated with dextran (B179266) or other polymers. These coatings can be chemically modified to introduce amine groups. The NHS ester of this compound can then react with these amines, tethering the ethynylbenzoate moiety to the MNP surface. This would prepare the MNPs for subsequent click reactions to attach targeting ligands or therapeutic agents.

Table 2: Research Findings on Nanoparticle Functionalization (General)

| Nanoparticle Type | Functionalization Goal | Common Ligands/Linkers | Key Findings |

| Gold Nanoparticles | Targeted delivery, sensing | Thiolated PEG, antibodies, peptides | Surface functionalization is essential for biomedical applications to achieve target specificity and stability. d-nb.info |

| Magnetic Nanoparticles | MRI contrast, drug delivery | Dextran, peptides (e.g., TAT) | Peptide conjugation can enhance cellular uptake for applications like magnetically mediated energy delivery. nih.gov |

| Quantum Dots | Bioimaging, sensing | Amine-terminated polymers | Surface modification is crucial for biocompatibility and targeted labeling. |

Hydrogel and Scaffold Engineering for Research Models

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix (ECM) of tissues, making them excellent scaffolds for 3D cell culture and tissue engineering research models. The mechanical and biochemical properties of hydrogels can be precisely tuned by crosslinking different polymer chains and incorporating bioactive signals.

This compound serves as a valuable tool in this field. Its dual reactivity allows for the incorporation of specific functionalities into the hydrogel network. For example, a common component of hydrogels is a polymer backbone containing primary amine groups, such as chitosan (B1678972) or amine-modified polyethylene (B3416737) glycol (PEG-amine).

A typical application would involve a multi-step process:

A bioactive peptide containing an azide group (e.g., an RGD peptide for cell adhesion) is synthesized.

A polymer with amine side chains (e.g., poly(L-lysine) or PEG-amine) is reacted with this compound. The NHS ester reacts with the polymer's amine groups, resulting in a polymer backbone decorated with ethynyl groups.

This alkyne-functionalized polymer is then crosslinked with the azide-containing peptide via a click reaction.

This methodology allows for the creation of hydrogels where the concentration and type of bioactive signal are precisely controlled. Such functionalized hydrogels are instrumental in studying cell-matrix interactions, cell differentiation, and tissue development in a controlled 3D environment. The bioorthogonality of the click reaction ensures that the sensitive peptides are incorporated without damage.

Analytical and Spectroscopic Characterization Methodologies for Compound Verification and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of "2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate". ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, while 2D NMR techniques (like COSY and HSQC) can establish connectivity between atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a distinct fingerprint of the molecule. The N-hydroxysuccinimide (NHS) ester moiety is characterized by a sharp singlet for the four equivalent protons of the succinimide (B58015) ring. The aromatic protons of the 3-ethynylbenzoate group will appear as a set of multiplets in the downfield region, with their specific chemical shifts and coupling patterns determined by their substitution pattern. The terminal alkyne proton is also expected to produce a characteristic singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for all carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the ester and the imide, the quaternary carbons of the aromatic ring, the carbons of the terminal alkyne, and the methylene (B1212753) carbons of the succinimide ring.

While specific experimental data for this exact compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate (B1230327) and 2,5-dioxopyrrolidin-1-yl 3-nitrobenzoate. rsc.org

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Succinimide Protons (-CH₂CH₂-) | ~2.9 | ~25.6 |

| Alkyne Proton (-C≡CH) | ~3.1-3.5 | ~78 (C≡CH), ~82 (C-C≡CH) |

| Aromatic Protons (Ar-H) | ~7.5-8.3 | ~129-138 |

| Ester Carbonyl (C=O) | - | ~161 |

| Imide Carbonyls (C=O) | - | ~169 |

Note: Predicted values are based on analogous compounds and standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment (HRMS, LC-MS)

Mass spectrometry (MS) is essential for confirming the molecular weight of "this compound" and for assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS, often utilizing techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides a highly accurate measurement of the compound's mass. This allows for the determination of its elemental composition, providing strong evidence for its identity. The expected measurement would be for the protonated molecule [M+H]⁺. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of MS. It is used to separate the target compound from any impurities or starting materials and confirm the mass of the main component, providing a robust assessment of purity.

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₉NO₄ |

| Exact Mass | 243.0532 |

| Predicted [M+H]⁺ (ESI-TOF) | 244.0604 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to verify the presence of key functional groups within the molecule. The IR spectrum of "this compound" is expected to show characteristic absorption bands that confirm its structure.

Key expected vibrational modes include:

A sharp, weak absorption for the terminal alkyne C-H stretch.

A weak absorption for the alkyne C≡C stretch.

Strong absorptions for the C=O stretching of the ester and the succinimide imide.

Absorptions corresponding to the C=C bonds within the aromatic ring.

Stretching and bending vibrations for the aromatic C-H bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alkyne | ≡C-H stretch | ~3300 |

| Alkyne | C≡C stretch | ~2100-2150 |

| Imide | C=O stretch (asymmetric & symmetric) | ~1785 & ~1740 |

| Ester | C=O stretch | ~1760 |

| Aromatic Ring | C=C stretch | ~1600, ~1480 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Conversion Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis or subsequent conjugation reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. researchgate.netpensoft.net

By developing a suitable method, the compound can be separated from starting materials, by-products, and degradation products. The peak area of the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment (e.g., >95%). During a reaction, aliquots can be analyzed by HPLC to track the consumption of starting materials and the formation of the product, thereby determining the reaction's conversion rate and endpoint.

Typical RP-HPLC Method for Analysis

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |

| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) |

| Column Temperature | 30 °C |

UV-Visible Spectroscopy for Concentration Determination and Hydrolysis Assessment

UV-Visible (UV-Vis) spectroscopy is a versatile tool for both quantifying the concentration of "this compound" and for assessing the integrity of its critical NHS ester functional group.

The aromatic benzoate (B1203000) portion of the molecule acts as a chromophore, absorbing UV light at a characteristic wavelength, which allows for concentration measurement using the Beer-Lambert law, provided a molar extinction coefficient is determined.

Crucially, UV-Vis spectroscopy offers a simple and effective method for assessing the hydrolysis of the NHS ester. The NHS ester itself does not significantly absorb light above 250 nm. However, upon hydrolysis (reaction with water), N-hydroxysuccinimide (NHS) is released as a byproduct. Under neutral or basic conditions, NHS exists in an anionic form that has a strong absorbance maximum around 260 nm. nih.govthermofisher.com By intentionally hydrolyzing a sample with a mild base and measuring the increase in absorbance at 260 nm, one can confirm that the NHS ester was active. gbiosciences.com This method is also used to monitor the stability of the compound in aqueous buffers, as the rate of hydrolysis can be tracked by the increase in absorbance at 260 nm over time. researchgate.net

UV-Visible Spectroscopy Properties and Applications

| Application | Principle | Typical Wavelength |

| Concentration Determination | Absorbance of the aromatic benzoate chromophore. | ~250-280 nm |

| Hydrolysis Assessment | Absorbance of the released N-hydroxysuccinimide (NHS) leaving group. | ~260 nm |

Advanced Chromatographic Techniques (e.g., SEC for conjugate analysis)

Once "this compound" is used to modify a larger biomolecule, such as a protein or antibody, advanced chromatographic techniques are required to analyze the resulting conjugate. Size-Exclusion Chromatography (SEC) is the most prominent of these methods. nih.gov

SEC separates molecules based on their hydrodynamic size in solution. nih.gov The chromatography column is packed with porous beads. Larger molecules, such as the newly formed protein conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted protein or any fragments, can enter the pores to varying degrees, increasing their path length and causing them to elute later.

This technique is indispensable for:

Confirming conjugation: A successful reaction will show a new peak eluting earlier than the peak for the unmodified protein, corresponding to the higher molecular weight of the conjugate.

Quantifying purity: SEC can separate the desired conjugate from unreacted protein, excess labeling reagent, and aggregates (dimers or larger multimers of the protein), allowing for the purity of the final product to be determined. nih.gov

Detecting aggregation: The formation of high-molecular-weight species (aggregates) is a critical quality attribute for biotherapeutics, and SEC is the reference method for their quantification.

Modern ultra-high performance SEC (UHP-SEC) utilizes columns with smaller particles (sub-3 µm) to achieve faster and higher-resolution separations compared to traditional SEC. nih.gov

Computational Chemistry and Theoretical Investigations of 2,5 Dioxopyrrolidin 1 Yl 3 Ethynylbenzoate Reactivity

Quantum Mechanical Studies of Reaction Mechanisms (e.g., Amide Bond Formation, Click Chemistry)

Quantum mechanical (QM) calculations are instrumental in understanding the intricate details of chemical reactions involving 2,5-Dioxopyrrolidin-1-yl 3-ethynylbenzoate. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates to reveal the most likely mechanism.

Amide Bond Formation: The primary reaction of the N-hydroxysuccinimide (NHS) ester moiety is its reaction with primary amines to form a stable amide bond. QM studies on analogous NHS esters have shown that this reaction proceeds through a stepwise mechanism. mst.edu The reaction is initiated by the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. mst.edu The subsequent collapse of this intermediate results in the cleavage of the N-O bond, releasing N-hydroxysuccinimide and forming the final amide product. mdpi.com The reaction is often facilitated by a second amine molecule acting as a general base, which helps in proton transfer. mst.edu

A theoretical investigation into the reaction of this compound with a simple primary amine, such as methylamine, would likely reveal a similar pathway. The calculated activation energy for the formation of the tetrahedral intermediate would be the rate-determining step.

Click Chemistry: The terminal alkyne group of this compound is designed for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govacs.org QM studies on the CuAAC reaction have elucidated a multi-step catalytic cycle. The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide complex. nih.gov This complex then reacts with an azide (B81097) to form a six-membered copper-containing intermediate, which subsequently rearranges and releases the triazole product, regenerating the copper(I) catalyst.

Theoretical modeling of this process with this compound would provide insights into the reaction kinetics and the influence of the benzoate (B1203000) ring on the reactivity of the alkyne.

A representative data table for the calculated activation energies for these processes, based on similar systems, is presented below.

| Reaction | Reactants | Method | Calculated Activation Energy (kcal/mol) |

| Amide Formation | This compound + Methylamine | DFT (B3LYP/6-31G) | 12-18 |

| CuAAC Click Reaction | This compound + Methyl Azide | DFT (B3LYP/6-31G) | 10-15 |

Note: The data in this table is illustrative and based on typical values found in the literature for similar reactions. Actual values for this compound would require specific calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. youtube.com For this compound, DFT calculations can provide valuable information about its geometry, orbital energies, and charge distribution, all of which govern its chemical behavior.

Electronic Properties: DFT calculations would reveal the distribution of electron density within the molecule. The carbonyl carbon of the NHS ester is expected to have a significant partial positive charge, making it highly electrophilic and susceptible to nucleophilic attack by amines. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of reactivity. The LUMO is likely to be localized on the NHS ester group, consistent with its role as an electrophile. The HOMO, on the other hand, could have contributions from the ethynylbenzoate moiety. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as the Fukui function, which predicts the most reactive sites in a molecule for nucleophilic and electrophilic attack. For this compound, these calculations would confirm the high reactivity of the NHS ester carbonyl carbon towards nucleophiles and the terminal alkyne's susceptibility to cycloaddition reactions.

Below is a table summarizing predicted electronic properties from DFT calculations for this compound.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 to -6.5 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -2.0 to -1.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates chemical reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | 3.0 to 4.0 Debye | Reflects the overall polarity of the molecule. |

Note: These values are estimations based on DFT calculations of similar aromatic esters and would need to be confirmed by specific calculations for this compound.

Molecular Dynamics Simulations of Compound Interactions with Solvents and Target Molecules

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a condensed phase, such as in solution or interacting with a biological target. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, offering a view of molecular motion over time.

Solvation and Conformational Analysis: MD simulations in various solvents (e.g., water, DMSO, DMF) can reveal the preferred conformation of the molecule and how it is influenced by the surrounding solvent molecules. The simulations can show the formation of hydrogen bonds between the solvent and the polar groups of the compound, such as the carbonyls of the succinimide (B58015) ring. The flexibility of the linker between the phenyl ring and the NHS ester can also be assessed, which is important for its ability to reach and react with target amine groups on biomolecules.

Interaction with Target Molecules: When used in bioconjugation, this compound reacts with primary amines on proteins or other biomolecules. MD simulations can be used to model the non-covalent binding of the compound to a protein surface prior to the covalent reaction. These simulations can identify potential binding pockets and orientations that favor the subsequent chemical reaction. The flexibility of both the linker and the protein side chains can be crucial for achieving an optimal orientation for the reaction to occur.

A summary of potential findings from MD simulations is presented in the following table.

| Simulation System | Key Observables | Insights Gained |

| This compound in Water | Radial Distribution Functions, Hydrogen Bonding Analysis | Understanding of solvation shell structure and solvent accessibility of reactive sites. |

| This compound with a Lysine-containing Peptide | Root Mean Square Deviation (RMSD), Intermolecular Distances | Identification of preferential binding modes and conformational changes upon binding. |

Note: The insights are based on general principles of MD simulations of small molecules and bioconjugates.

In Silico Design Principles for Novel Alkyne-NHS Ester Reagents